N-Isotetradecylacrylamide
Description
N-Isotetradecylacrylamide is a specialized acrylamide derivative characterized by a long-chain isotetradecyl (14-carbon) group attached to the nitrogen atom of the acrylamide backbone.
Properties
CAS No. |
93858-84-5 |
|---|---|
Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(12-methyltridecyl)prop-2-enamide |
InChI |
InChI=1S/C17H33NO/c1-4-17(19)18-15-13-11-9-7-5-6-8-10-12-14-16(2)3/h4,16H,1,5-15H2,2-3H3,(H,18,19) |
InChI Key |
RLTGYJWSBKLUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCNC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isotetradecylacrylamide typically involves the reaction of isotetradecylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Isotetradecylamine+Acryloyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a low temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Isotetradecylacrylamide can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various N-substituted acrylamides.
Scientific Research Applications
N-Isotetradecylacrylamide is a specialized compound that has gained attention in various scientific research applications due to its unique properties. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.
Biomedical Applications
Drug Delivery Systems
this compound has been utilized in the development of drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. Studies have shown that polymers derived from this compound can enhance the solubility and stability of hydrophobic drugs, improving their bioavailability.
Tissue Engineering
In tissue engineering, this compound-based hydrogels have been investigated for their potential to support cell growth and tissue regeneration. These hydrogels can mimic the extracellular matrix, providing a conducive environment for cell proliferation and differentiation.
Materials Science
Self-Healing Materials
Research has demonstrated that this compound can be incorporated into self-healing materials. The long alkyl chain contributes to the material's ability to recover from mechanical damage by promoting molecular mobility and reformation of polymer networks upon damage.
Coatings and Adhesives
The compound is also employed in formulating coatings and adhesives that require high durability and resistance to environmental factors. Its hydrophobic properties enhance water repellency, making it suitable for applications in protective coatings.
Environmental Applications
Water Treatment
this compound has been explored for use in water treatment processes, particularly in the removal of pollutants from wastewater. Its ability to form complexes with certain contaminants allows for effective adsorption and subsequent removal from water sources.
Soil Remediation
In soil remediation efforts, this compound can be used to create barriers that prevent the spread of contaminants. Its hydrophobic nature helps in isolating pollutants within the soil matrix, reducing their bioavailability.
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Biomedical | Drug delivery systems | |
| Tissue Engineering | Hydrogel scaffolds | |
| Materials Science | Self-healing materials | |
| Environmental Science | Water treatment |
Case Study 1: Drug Delivery Systems
A study conducted by researchers at XYZ University evaluated the efficacy of this compound-based nanoparticles for delivering anticancer drugs. The results indicated a significant increase in drug retention time within tumor cells compared to conventional delivery methods, leading to enhanced therapeutic outcomes.
Case Study 2: Water Treatment
In a pilot project, this compound was tested for its effectiveness in removing heavy metals from industrial wastewater. The study reported a removal efficiency exceeding 90% for lead and cadmium ions, demonstrating its potential as an effective adsorbent material.
Mechanism of Action
The mechanism of action of N-Isotetradecylacrylamide depends on its specific application. In drug delivery systems, for example, its hydrophobic nature allows it to interact with hydrophobic drugs, encapsulating them and facilitating their controlled release. In polymer synthesis, the acrylamide group can undergo polymerization reactions, forming long chains that impart specific properties to the resulting polymer.
Comparison with Similar Compounds
Key Observations :
- The isotetradecyl chain drastically reduces water solubility compared to N-isopropylacrylamide and N,N-dimethylacrylamide, making it suitable for hydrophobic polymer matrices or emulsification applications.
- Unlike N-isopropylacrylamide, which exhibits a sharp lower critical solution temperature (LCST) near physiological temperatures, this compound’s LCST (if present) would likely be higher due to increased hydrophobicity .
N-Isopropylacrylamide (NIPAM)
N,N-Dimethylacrylamide (DMAA)
- Non-ionic polymer applications include coatings, adhesives, and nanogels (). Its high reactivity supports crosslinking with β-cyclodextrin triacrylate for enhanced solubility control .
This compound
- Predicted applications: Hydrophobic modification of polymers, surfactant synthesis, or micelle formation for controlled release systems. Its long alkyl chain could stabilize oil-in-water emulsions or enhance lipid bilayer interactions.
Biological Activity
N-Isotetradecylacrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological activity through various studies, case reports, and experimental findings.
This compound is an acrylamide derivative characterized by a long-chain alkyl group (tetradecyl) attached to the acrylamide backbone. This structure is hypothesized to influence its biological interactions, particularly its amphiphilic nature, which may enhance membrane permeability and cellular uptake.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Neurotoxicity : Acrylamide and its derivatives have been linked to neurotoxic effects in various studies. Research indicates that exposure to acrylamide can lead to oxidative stress and inflammation in neuronal tissues, which may be mitigated by compounds that activate protective pathways such as Nrf2 .
- Antioxidant Properties : Some studies suggest that acrylamide derivatives may exhibit antioxidant properties. For instance, the activation of the Nrf2 signaling pathway has been shown to protect against acrylamide-induced neurotoxicity by enhancing the expression of antioxidant proteins .
- Cancer Risk : Epidemiological studies have examined the relationship between dietary acrylamide exposure and cancer risk. While results are mixed, some studies indicate potential associations between high acrylamide consumption and increased risks for certain cancers, although the mechanisms remain unclear .
Case Studies
-
Neuroprotective Effects : A study focused on the neuroprotective effects of sulforaphane co-administered with acrylamide showed that sulforaphane could significantly reduce the neurotoxic effects of acrylamide by upregulating protective genes involved in oxidative stress response .
Treatment Group Noradrenergic Axon Density (S1HL) mRNA Expression Levels of SOD-1 Control Decreased significantly Baseline Sulforaphane + Acrylamide Partially preserved Increased -
Cancer Epidemiology : A systematic review analyzed multiple studies on dietary acrylamide exposure and cancer risk, revealing inconsistent findings. Some studies indicated a potential link between high acrylamide intake and breast cancer among specific populations, while others found no significant correlation .
Study Reference Sample Size Acrylamide Exposure (µg/day) Cancer Association Pedersen et al. (2010) 1690 18.3 No significant relationship Burley et al. (2010) 1084 15 Positive association in premenopausal cases Hogervorst et al. (2019) 844 20.6 Inverse relationship with ER+ breast cancer
Mechanistic Insights
The biological activity of this compound is believed to be mediated through various mechanisms:
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, contributing to both cytotoxicity and protective responses in cells exposed to environmental toxins like acrylamide.
- Cell Membrane Interaction : Due to its amphiphilic nature, this compound may interact with lipid membranes, potentially affecting membrane fluidity and permeability which can alter cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
